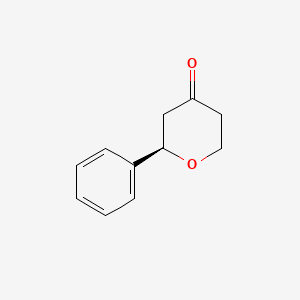
(R)-2-Phenyldihydro-2H-pyran-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Phenyldihydro-2H-pyran-4(3H)-one is a chiral organic compound that belongs to the class of dihydropyranones This compound is characterized by a phenyl group attached to a dihydropyranone ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Phenyldihydro-2H-pyran-4(3H)-one typically involves the use of chiral catalysts to achieve the desired enantiomeric purity. One common method is the asymmetric hydrogenation of 2-phenyl-2H-pyran-4(3H)-one using a chiral rhodium catalyst. The reaction is carried out under mild conditions, with hydrogen gas as the reducing agent, and results in high enantioselectivity.
Another synthetic route involves the use of chiral auxiliaries in the Diels-Alder reaction between a phenyl-substituted diene and a suitable dienophile. The reaction conditions include elevated temperatures and the presence of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of ®-2-Phenyldihydro-2H-pyran-4(3H)-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-Phenyldihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding lactone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation or hydride donors like sodium borohydride, leading to the formation of dihydropyran derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of lactones.
Reduction: Formation of dihydropyran derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
®-2-Phenyldihydro-2H-pyran-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2-Phenyldihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Phenyldihydro-2H-pyran-4(3H)-one: The enantiomer of the compound with similar chemical properties but different biological activity.
2-Phenyl-2H-pyran-4(3H)-one: The non-chiral analog with distinct reactivity and applications.
2-Phenyltetrahydrofuran: A structurally related compound with different ring saturation and chemical behavior.
Uniqueness
®-2-Phenyldihydro-2H-pyran-4(3H)-one is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its activity in asymmetric synthesis and chiral recognition processes
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(2R)-2-phenyloxan-4-one |
InChI |
InChI=1S/C11H12O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2/t11-/m1/s1 |
InChI Key |
WDYWHODSDKVYAL-LLVKDONJSA-N |
Isomeric SMILES |
C1CO[C@H](CC1=O)C2=CC=CC=C2 |
Canonical SMILES |
C1COC(CC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



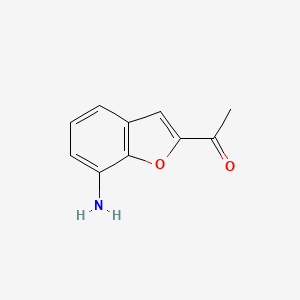

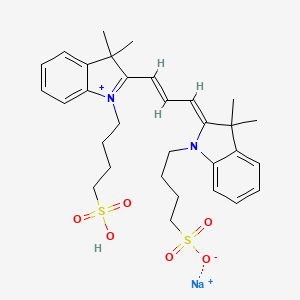
![Ethyl2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13148135.png)
![2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13148137.png)
![[3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)]propionic acid ethyl ester](/img/structure/B13148142.png)

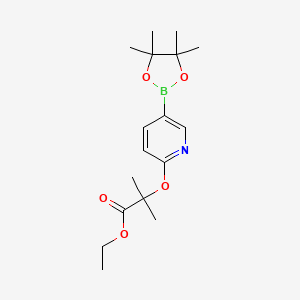
![3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine](/img/structure/B13148186.png)

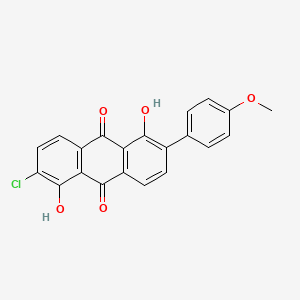
![8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B13148193.png)
![7-Benzyl-4-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13148195.png)
